molecular formula C20H15N3O4S B3732922 2-[5-(4-nitrophenyl)furan-2-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 5954-54-1

2-[5-(4-nitrophenyl)furan-2-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B3732922
CAS No.: 5954-54-1
M. Wt: 393.4 g/mol
InChI Key: ZYKANEFDSJERBC-UHFFFAOYSA-N
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Description

This compound features a bicyclic 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one core fused with a furan-2-yl group substituted at position 5 with a 4-nitrophenyl moiety.

Properties

IUPAC Name

2-[5-(4-nitrophenyl)furan-2-yl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4S/c24-19-17-13-3-1-2-4-16(13)28-20(17)22-18(21-19)15-10-9-14(27-15)11-5-7-12(8-6-11)23(25)26/h5-10H,1-4H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKANEFDSJERBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10974945
Record name 2-[5-(4-Nitrophenyl)furan-2-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5954-54-1
Record name 2-[5-(4-Nitrophenyl)furan-2-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-nitrophenyl)furan-2-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the nitrophenyl group through nitration reactions. The benzothieno-pyrimidinone core is then constructed via cyclization reactions. The final product is obtained through purification processes such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods often incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-nitrophenyl)furan-2-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the furan and benzothieno-pyrimidinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.

Scientific Research Applications

2-[5-(4-nitrophenyl)furan-2-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.

    Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[5-(4-nitrophenyl)furan-2-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in microbial or cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Tetrahydrobenzothieno[2,3-d]pyrimidinone Derivatives

Compound Name / ID Substituents Molecular Weight Melting Point (°C) Key Bioactivity/Notes Reference
Target Compound 5-(4-Nitrophenyl)furan-2-yl Not explicitly stated Not reported Hypothesized enhanced bioactivity due to nitro group’s electron-withdrawing effects.
4-(Morpholin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (4a) Morpholin-4-yl Calculated ~317 g/mol 134–135 Antimicrobial activity; synthesized via amine substitution in DMF.
4-(Piperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (4b) Piperidin-1-yl Calculated ~315 g/mol 142–143 Higher crystallinity due to aliphatic amine substituent.
2-[(4-Fluorophenyl)methylthio]-3-methyl derivative () (4-Fluorophenyl)methylthio, methyl MFCD02752955 Not reported Structural analog with fluorinated aryl group; potential kinase inhibition.
2-(4-Bromophenoxy)-3-isopropyl derivative () 4-Bromophenoxy, isopropyl C19H19BrN2O2S Single-crystal study Crystallographic data (R factor = 0.067); pyrimidine derivatives as drug scaffolds.
5-{[(4-Fluorophenyl)methyl]sulfanyl}-4-methyl-8-thia-4,6-diazatricyclo derivative (4-Fluorophenyl)methylsulfanyl, methyl 676642-86-7 Not reported Complex tricyclic structure; likely evaluated for CNS activity.
4-Hydrazino derivative (5) Hydrazino Not explicitly stated 175 Intermediate for Schiff base formation; used in antimicrobial studies.
2-{[2-(4-Biphenylyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl) derivative () Biphenylyl-oxoethylsulfanyl, 4-ethoxyphenyl 618432-35-2 Not reported Bulky substituents may hinder membrane permeability.
3-(4-Chlorophenyl)-2-[(2-methylallyl)thio] derivative () 4-Chlorophenyl, 2-methylallylthio 613227-83-1 Not reported Chlorophenyl group enhances lipophilicity; potential antifungal activity.

Key Comparative Insights:

Substituent Effects on Bioactivity: The target compound’s 4-nitrophenyl-furan group distinguishes it from analogs with morpholine, piperidine, or halogenated aryl groups. Fluorinated derivatives () exhibit improved metabolic stability and bioavailability compared to nitro-substituted compounds, which may have higher toxicity risks .

Synthetic Routes :

  • Most analogs are synthesized via nucleophilic substitution (e.g., amines in DMF ) or aza-Wittig reactions (). The target compound likely requires a multi-step process involving furan-ring functionalization, as seen in for similar nitroaryl systems .

Physical Properties: Melting points correlate with substituent polarity: morpholine/piperidine derivatives (134–143°C) have higher m.p. than hydrazino analogs (175°C) due to hydrogen-bonding capacity . The nitro group’s planar geometry may reduce crystallinity in the target compound.

Biological Performance: Hydrazino derivatives () show broad-spectrum antimicrobial activity, while halogenated aryl analogs () are more selective. The nitro group’s redox activity () could position the target compound for anticancer applications via ROS generation .

Biological Activity

The compound 2-[5-(4-nitrophenyl)furan-2-yl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H17N3O4C_{21}H_{17}N_{3}O_{4}, and it has a molecular weight of approximately 375.4 g/mol. The structure comprises a furan ring, a nitrophenyl group, and a benzothieno-pyrimidine core, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can demonstrate potent activity against various bacterial and fungal strains. The specific compound has not been extensively tested in clinical settings; however, its structural analogs have shown promising results:

  • Antibacterial Activity : Compounds with similar configurations have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 3.125 µg/mL in some cases .
  • Antifungal Activity : Related compounds have also been noted for their antifungal properties against Candida albicans, showing MIC values significantly lower than standard antifungal agents like fluconazole .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Many pyrimidine derivatives act as inhibitors of key enzymes involved in nucleic acid synthesis.
  • Disruption of Membrane Integrity : Some studies suggest that these compounds can disrupt bacterial cell membranes, leading to cell death.
  • Interference with Protein Synthesis : The presence of specific functional groups may allow these compounds to bind to ribosomal RNA or proteins, inhibiting protein synthesis.

Case Studies

Several studies have explored the biological effects of related compounds:

  • A study published in Frontiers in Microbiology highlighted the antimicrobial efficacy of pyrimidine derivatives against resistant strains of bacteria. The study reported that certain modifications to the pyrimidine core significantly enhanced activity against MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Another investigation into the structural modifications of benzothieno-pyrimidines found that introducing electron-withdrawing groups (like nitro groups) increased the compounds' potency against fungal infections .

Data Tables

Activity Type Compound MIC (µg/mL) Target Organism
AntibacterialSimilar Derivative3.125Staphylococcus aureus
AntifungalSimilar Derivative0.5Candida albicans
AntibacterialFluconazole256Candida albicans

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-(4-nitrophenyl)furan-2-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
2-[5-(4-nitrophenyl)furan-2-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

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